N-(4-Chloro-2-hydroxyphenyl)acetamide
Description
Contextualization within Aromatic Acetamide (B32628) Chemistry
The acetamide functional group itself is a cornerstone of many biologically active molecules and functional materials. The amide bond is a critical linkage in peptides and proteins, and its presence in synthetic molecules can impart specific conformational preferences and hydrogen bonding capabilities. In the context of N-(4-Chloro-2-hydroxyphenyl)acetamide, the interplay between the acetamide moiety and the substituted phenyl ring creates a unique chemical scaffold with distinct properties that are a subject of ongoing research.
Research Significance of the this compound Scaffold
The this compound scaffold is primarily recognized for its role as a versatile intermediate in organic synthesis. N-arylacetamides, in general, are precursors for the synthesis of a variety of compounds with potential applications in the pharmaceutical and agrochemical industries. nih.goviucr.org The specific combination of chloro and hydroxyl groups on the phenyl ring of this compound offers multiple reactive sites for further chemical modification, making it a valuable starting material for the construction of more complex molecular architectures.
Research has shown that chloroacetamide derivatives can serve as precursors for the synthesis of various heterocyclic compounds. uea.ac.ukresearchgate.net The chloroacetyl group is a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities. For instance, N-(4-acetylphenyl)-2-chloroacetamide, a related compound, has been used as a versatile precursor for the synthesis of various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. uea.ac.uk This suggests that this compound could similarly be employed to generate novel chemical entities with potentially interesting biological activities.
Historical Perspective of Academic Investigations on Related Structures
The academic investigation of aromatic acetamides has a rich history, dating back to the late 19th century with the discovery of the analgesic and antipyretic properties of acetanilide (B955) (N-phenylacetamide). Acetanilide was one of the first synthetic analgesics, but its use was limited by its toxicity. This led to a concerted effort by chemists to synthesize and evaluate a vast array of substituted acetanilide derivatives in an attempt to identify compounds with improved therapeutic profiles.
This historical quest for safer and more effective analgesics laid the groundwork for the systematic study of structure-activity relationships among aromatic acetamides. Researchers began to explore the effects of various substituents on the phenyl ring, including halogens and hydroxyl groups, on the biological activity and toxicity of these compounds. While specific historical academic investigations focusing solely on this compound are not extensively documented in early literature, the broader research into substituted acetanilides provided the fundamental chemical knowledge and synthetic methodologies that are applicable to this compound. The ongoing interest in N-arylacetamides as synthetic intermediates is a continuation of this long-standing exploration of the chemical and biological properties of this important class of organic compounds.
Detailed Research Findings
Recent research provides detailed insights into the synthesis and structural characteristics of a closely related isomer, 2-Chloro-N-(4-hydroxyphenyl)acetamide. These findings offer valuable data that can be largely extrapolated to understand the chemical nature of this compound.
A common synthetic route to this class of compounds involves the chloroacetylation of the corresponding aminophenol. nih.gov For example, 2-Chloro-N-(4-hydroxyphenyl)acetamide can be synthesized by reacting 4-aminophenol (B1666318) with chloroacetyl chloride in acetic acid. nih.gov This reaction proceeds with a high yield, producing the target compound as a colorless crystalline solid. nih.gov
Table 1: Synthesis and Physical Properties of 2-Chloro-N-(4-hydroxyphenyl)acetamide
| Property | Value | Reference |
|---|---|---|
| Starting Material | 4-Aminophenol | nih.gov |
| Reagent | Chloroacetyl chloride | nih.gov |
| Solvent | Acetic acid | nih.gov |
| Yield | 89% | nih.gov |
| Melting Point | 413–415 K | nih.gov |
Spectroscopic analysis provides further characterization of the molecular structure. The infrared (IR) spectrum shows characteristic absorption bands for the hydroxyl (OH), amine (NH), and carbonyl (C=O) functional groups. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence and connectivity of the different protons and carbon atoms in the molecule. nih.gov
Table 2: Spectroscopic Data for 2-Chloro-N-(4-hydroxyphenyl)acetamide
| Spectroscopy | Characteristic Peaks/Signals | Reference |
|---|---|---|
| FT-IR (cm⁻¹) | 3385 (OH), 3200 (NH), 1640 (C=O) | nih.gov |
| ¹H NMR (δ ppm) | 10.23 (s, 1H, NH), 9.20 (s, 1H, OH), 7.34–6.76 (m, 4H, Ar—H), 4.21 (s, 2H, CH₂) | nih.gov |
X-ray crystallography studies on 2-Chloro-N-(4-hydroxyphenyl)acetamide reveal that the molecule is nearly planar, with a slight twist between the hydroxybenzene and acetamide groups. nih.goviucr.org The crystal structure is stabilized by a network of intermolecular hydrogen bonds. nih.goviucr.org
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloro-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKCNXPTCOPTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936802 | |
| Record name | N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16323-09-4 | |
| Record name | Acetanilide, 4'-chloro-2'-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016323094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Characterization in Academic Research
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable tools in the field of chemistry for the detailed characterization of molecular structures. For N-(4-Chloro-2-hydroxyphenyl)acetamide, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amide proton, the hydroxyl proton, and the acetyl methyl protons are observed.
The aromatic region of the spectrum is particularly informative for confirming the substitution pattern of the phenyl ring. The spectrum shows a doublet at δ 7.29 ppm (J = 8.7 Hz), a doublet at δ 6.84 ppm (J = 2.7 Hz), and a doublet of doublets at δ 6.70 ppm (J = 8.7, 2.7 Hz). These signals correspond to the three protons on the substituted benzene ring. The amide (NH) proton appears as a singlet at δ 9.79 ppm, and the hydroxyl (OH) proton is observed as a singlet at δ 9.32 ppm. The methyl protons of the acetamide (B32628) group give rise to a singlet at δ 2.01 ppm.
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
|---|---|---|---|---|
| 9.79 | s | - | 1H | -NH |
| 9.32 | s | - | 1H | -OH |
| 7.29 | d | 8.7 | 1H | Ar-H |
| 6.84 | d | 2.7 | 1H | Ar-H |
| 6.70 | dd | 8.7, 2.7 | 1H | Ar-H |
| 2.01 | s | - | 3H | -CH₃ |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The ¹³C NMR spectrum of this compound shows signals corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbon.
The carbonyl carbon of the amide group is typically observed in the range of δ 160-180 ppm, and for this compound, it appears at δ 168.49 ppm. The aromatic region of the spectrum displays signals at δ 155.64, 128.57, 126.40, 115.53, and 114.34 ppm, corresponding to the six carbons of the substituted phenyl ring. The methyl carbon of the acetyl group is found at δ 22.98 ppm.
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 168.49 | C=O |
| 155.64 | Ar-C |
| 128.57 | Ar-C |
| 126.40 | Ar-C |
| 115.53 | Ar-C |
| 114.34 | Ar-C |
| 22.98 | -CH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-Cl functional groups.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group would be expected in the region of 1630-1680 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration would give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Vibrational Frequency (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3200-3600 (broad) | O-H | Stretching |
| ~3300 (sharp) | N-H | Stretching |
| 1630-1680 (strong) | C=O (Amide I) | Stretching |
| 1500-1600 | N-H | Bending (Amide II) |
| 1450-1600 | C=C (Aromatic) | Stretching |
| 600-800 | C-Cl | Stretching |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak would also be observed. Common fragmentation pathways for acetanilides involve cleavage of the amide bond. This would lead to the formation of a fragment ion corresponding to the 4-chloro-2-hydroxyphenylaminium radical cation and an acetyl cation. Further fragmentation of the aromatic portion could involve the loss of CO or other small molecules.
| m/z | Fragment Ion | Description |
|---|---|---|
| [M]⁺ and [M+2]⁺ | [C₈H₈ClNO₂]⁺ | Molecular ion peak with characteristic chlorine isotope pattern |
| [M - 42]⁺ | [C₆H₅ClNO]⁺ | Loss of ketene (CH₂=C=O) |
| [M - 43]⁺ | [C₆H₆ClNO]⁺ | Loss of acetyl radical (•COCH₃) |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption spectra due to the presence of the benzene ring.
The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the hydroxyl and acetamido groups as substituents on the benzene ring will influence the position and intensity of these absorption maxima. Typically, substituted phenols show two main absorption bands in the UV region. For 2-aminophenols, absorption maxima are often observed around 230-240 nm and 280-290 nm. The chloro substituent may cause a slight bathochromic (red) shift of these bands.
| Wavelength (λmax) in nm | Electronic Transition |
|---|---|
| ~240 | π → π |
| ~285 | π → π |
Structural Analysis of this compound in Academic Research Remains Undocumented
A comprehensive review of academic and scientific literature reveals a significant gap in the structural elucidation and characterization of the chemical compound This compound . Despite the availability of data for its various isomers, detailed crystallographic and conformational analyses for this specific molecule have not been published.
Extensive searches for single-crystal X-ray diffraction studies, which are fundamental for determining the precise three-dimensional arrangement of atoms, have yielded no specific results for this compound. Consequently, critical data required to detail its solid-state structure, including its crystal system, space group, and unit cell dimensions, are not available in the public domain.
This absence of primary crystallographic data directly impacts the ability to perform a deeper analysis of its solid-state characteristics. The investigation of crystal packing motifs, which describes how individual molecules arrange themselves to form a crystal lattice, is entirely dependent on the initial determination of the crystal structure. Similarly, a definitive analysis of the intermolecular hydrogen bonding networks, crucial for understanding the stability and properties of the compound in its solid form, cannot be conducted.
It is important to distinguish this compound from its isomers, for which detailed structural information is available. For instance, significant research has been published on the crystallographic structures of 2-Chloro-N-(4-hydroxyphenyl)acetamide and N-(3-Chloro-4-hydroxyphenyl)acetamide . These studies provide in-depth analysis of their respective crystal structures, packing, and hydrogen bonding networks. However, due to the specific and strict focus on this compound, the findings related to its isomers cannot be extrapolated or included here.
Computational Chemistry and Molecular Modeling Investigations
Advanced Computational Analyses of Intermolecular ForcesDedicated analyses of the intermolecular forces governing the crystal packing of N-(4-Chloro-2-hydroxyphenyl)acetamide are not present in published research.
2D Fingerprint Plots:Consequently, 2D fingerprint plots derived from a Hirshfeld surface analysis, which would provide a visual summary of intermolecular interactions, are also unavailable.
While computational studies exist for related isomers such as paracetamol (N-(4-hydroxyphenyl)acetamide) and other acetamide (B32628) derivatives, the strict focus on this compound reveals a gap in the current scientific knowledge base for this specific molecule.
In Vitro Biological Activity Investigations of N 4 Chloro 2 Hydroxyphenyl Acetamide
In Vitro Antimicrobial Activity Studies
Investigations into the antimicrobial potential of N-(4-Chloro-2-hydroxyphenyl)acetamide and its close structural analogs have been undertaken to determine their efficacy against a range of pathogenic microorganisms. These studies are crucial for the initial screening of new antimicrobial agents.
Antibacterial Activity Assessments against Gram-Positive and Gram-Negative Strains
While direct and extensive studies on the antibacterial properties of this compound are not widely available in the reviewed literature, research on closely related salicylanilide (B1680751) and chloroacetamide derivatives provides valuable insights. For instance, a series of 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which share the core 4-chloro-2-hydroxyphenyl moiety, have been synthesized and evaluated for their antibacterial activity. mdpi.com These studies have reported that some of these compounds exhibit biological activity that is comparable to or even higher than standard antibiotics like penicillin G or ciprofloxacin (B1669076) against various bacterial strains. mdpi.com
Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its effects against the Gram-negative bacterium Klebsiella pneumoniae. scielo.brnih.gov These studies explored its potential in combination with conventional antibacterial drugs, suggesting that such acetamide (B32628) structures can play a role in optimizing the effects of existing antibiotics. scielo.brnih.gov Research on other chloroacetamide derivatives has also shown activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net However, specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) data for this compound remains to be published.
Antifungal Activity Evaluations
The antifungal potential of compounds structurally similar to this compound has been a subject of scientific inquiry. Studies on 2-((2-hydroxyphenyl)methylamino)acetamide derivatives have demonstrated notable fungicidal activities against plant pathogens such as Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov For example, certain derivatives displayed potent activity against S. sclerotiorum, with EC₅₀ values lower than the commercial fungicide chlorothalonil. nih.gov
Furthermore, the related molecule 2-chloro-N-phenylacetamide has been evaluated for its antifungal properties against human fungal pathogens. Research has shown its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL. scielo.br This compound was also found to inhibit biofilm formation, a key virulence factor in many fungal infections. scielo.br Additional studies on 2-chloro-N-phenylacetamide have confirmed its activity against various strains of Aspergillus niger, with MICs reported between 32 and 256 μg/mL. nih.gov These findings suggest that the chloroacetamide scaffold is a promising feature for antifungal activity, though specific data for this compound is not detailed in the available literature.
In Vitro Enzyme Inhibition Studies
The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. While comprehensive enzymatic inhibition studies for this compound are limited, research on related structures provides a basis for potential areas of investigation.
Investigation of Specific Enzyme Targets (e.g., HIV-1 Reverse Transcriptase, Carbonic Anhydrase, Histone Deacetylases)
Currently, there is a lack of specific published data detailing the inhibitory activity of this compound against key enzyme targets such as HIV-1 Reverse Transcriptase, Carbonic Anhydrase, or Histone Deacetylases. The search for inhibitors of these enzymes typically focuses on other specific chemical scaffolds. For example, HIV-1 RT inhibitors are often nucleoside analogs or non-nucleoside inhibitors that bind to allosteric sites. Carbonic anhydrase inhibitors are predominantly sulfonamide-based compounds that coordinate to the zinc ion in the enzyme's active site. Histone deacetylase (HDAC) inhibitors are a structurally diverse class, often featuring a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface. While acetamide moieties are present in some known bioactive molecules, targeted studies against these specific enzymes for this compound have not been reported.
Mechanistic Aspects of Enzyme Inhibition
Without specific data on enzyme targets for this compound, a discussion of its mechanistic aspects of enzyme inhibition would be speculative. However, for related compounds, some mechanisms have been proposed. For example, molecular docking studies on certain 2-((2-hydroxyphenyl)methylamino)acetamide derivatives suggest that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target for their antifungal activity. nih.gov For other classes of acetamide derivatives, docking studies have been employed to investigate potential binding to enzymes like cyclo-oxygenase (COX), indicating that the acetamide scaffold can be accommodated in various enzyme active sites. orientjchem.org
In Vitro Antiproliferative Activity against Cancer Cell Lines
The evaluation of novel chemical entities for their ability to inhibit the growth of cancer cells is a primary focus of oncological research. Investigations into the antiproliferative effects of compounds related to this compound have been conducted, although specific data for the title compound is sparse.
Research on various chloro- and pyran-based derivatives has demonstrated in vitro antiproliferative activities against several human solid tumor cell lines, including ovarian cancer (A2780), non-small cell lung cancer (SW1573), and colon cancer (WiDr). nih.gov These studies indicate that the inclusion of a chloro-substituent can enhance cytotoxic effects. nih.gov Similarly, other complex heterocyclic compounds containing a chloro-moiety have shown cytotoxic activity against a broad panel of human cancer cell lines. mdpi.com However, direct IC₅₀ values for this compound against specific cancer cell lines are not available in the reviewed scientific literature. The antiproliferative potential of this specific molecule remains an area for future investigation.
In Vitro Antioxidant Activity Assessments
The capacity of a compound to counteract oxidative stress is a critical aspect of its potential therapeutic value. In vitro antioxidant assays are fundamental tools for evaluating this property. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which measure a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.
Despite a thorough review of the scientific literature, specific data from in vitro antioxidant activity assays for this compound could not be located. While studies on various other acetamide derivatives have demonstrated antioxidant potential, dedicated research evaluating the antioxidant capacity of this particular compound, including measures such as IC50 values in DPPH or ABTS assays, is not publicly available. For instance, research on flavonoid acetamide derivatives has shown IC50 values for antioxidant activity in the range of 31.52–198.41 µM, highlighting the potential of the acetamide scaffold in this regard. mdpi.com However, without direct experimental data, the antioxidant profile of this compound remains uncharacterized.
Other In Vitro Pharmacological Activity Screening
Beyond antioxidant activity, the broader pharmacological profile of this compound is of interest. In vitro screening for activities such as antibacterial, antifungal, and enzyme inhibition can provide valuable insights into its therapeutic potential.
These findings in related molecules underscore the potential for this compound to possess biological activity. The presence and position of the chloro and hydroxyl groups on the phenyl ring are expected to significantly influence its interaction with biological targets. However, without direct experimental evidence from in vitro assays such as minimum inhibitory concentration (MIC) determinations for various microbial strains or enzyme inhibition assays, any discussion of its specific pharmacological activities remains speculative.
A study detailing the synthesis and crystal structure of the positional isomer, 2-Chloro-N-(4-hydroxyphenyl)acetamide, has been published, but it does not include any biological evaluation of the compound. nih.gov This highlights a gap in the current research landscape regarding the pharmacological properties of these closely related molecules.
Structure Activity Relationship Sar Studies of N 4 Chloro 2 Hydroxyphenyl Acetamide and Analogues
Correlating Structural Features with In Vitro Biological Responses
The biological activity of N-(4-Chloro-2-hydroxyphenyl)acetamide analogues is intrinsically linked to their structural characteristics. The core structure, consisting of a substituted phenyl ring linked to an acetamide (B32628) group, provides a scaffold that can be modified to modulate activity. The interplay between the electronic and steric properties of the substituents on both the aromatic ring and the amide moiety dictates the compound's interaction with biological targets.
Impact of Aromatic Ring Substituents on Activity Profiles
The substituents on the aromatic ring of N-phenylacetamide derivatives play a pivotal role in determining their biological activity. The position of the hydroxyl group, for instance, can significantly affect the antimicrobial properties of chloro-N-(hydroxyphenyl)acetamide analogues.
A study investigating the antibacterial activity of 2-chloro-N-(hydroxyphenyl)acetamide isomers demonstrated that the position of the hydroxyl group influences the spectrum of activity. The meta- and para-hydroxy analogues, N-(3-hydroxyphenyl)-2-chloroacetamide and N-(4-hydroxyphenyl)-2-chloroacetamide, exhibited notable activity against both Gram-positive and Gram-negative bacteria. neliti.com
| Compound | B. subtilis | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|---|
| 2-chloro-N-(3-hydroxyphenyl)acetamide | 12 | 14 | 10 | 6 |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 10 | 12 | 8 | 12 |
The data indicates that while both isomers are active, the meta-hydroxy derivative shows slightly better activity against S. aureus and E. coli, whereas the para-hydroxy isomer is more effective against P. aeruginosa. neliti.com This highlights the subtle but significant impact of substituent positioning on the biological profile. The 2-hydroxyphenyl moiety, as part of a larger molecular scaffold in other N-substituted derivatives, has also been identified as a key component for antimicrobial activity against multidrug-resistant Gram-positive pathogens. nih.gov
Influence of Amide Moiety Modifications on Biological Potency
Modifications to the amide portion of this compound can lead to substantial changes in biological activity. The amide bond and its substituents are critical for the molecule's conformation and ability to interact with biological targets. Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties. nih.gov
One of the most direct modifications is the alteration of the N-acetyl group. A comparative study highlighted the importance of the chloro substituent on the acetyl group for antimicrobial activity. While N-(2-hydroxyphenyl)acetamide showed no activity against Candida albicans, the introduction of a chlorine atom to form 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in a compound that could inhibit 96.6% of C. albicans strains. mdpi.com This demonstrates that the chloroacetamide moiety is a key contributor to the antifungal activity of this class of compounds.
More complex modifications, such as replacing the chloroacetyl group with a larger, more functionalized moiety, can dramatically alter the therapeutic profile. For example, a series of analogues of N-(4-hydroxyphenyl)acetamide where the N-acetyl group was replaced by a 2-(benzenesulfonamide) moiety were synthesized and evaluated for analgesic and antipyretic activities. nih.gov These compounds, such as 2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]benzamide, represent a significant structural departure from the simple chloroacetamide, leading to a different pharmacological profile. nih.gov
| Compound | Modification | Observed Activity |
|---|---|---|
| N-(2-hydroxyphenyl)acetamide | -COCH3 | Inactive against C. albicans mdpi.com |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | -COCH2Cl | Active against C. albicans (96.6% inhibition) mdpi.com |
These findings underscore the critical role of the amide moiety in defining the biological potency and spectrum of activity of these compounds.
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound series and its analogues, several key pharmacophoric elements can be identified based on the available SAR data.
The essential features for biological activity appear to be:
An Aromatic Ring: This serves as a central scaffold for the attachment of other functional groups.
A Hydrogen Bond Donor: The phenolic hydroxyl group is a critical feature, likely involved in hydrogen bonding with the target protein. Its position on the ring (ortho, meta, or para) fine-tunes the activity.
A Halogen Atom on the Aromatic Ring: The chloro substituent contributes to the electronic nature of the ring and can be involved in halogen bonding or hydrophobic interactions.
An Amide Moiety: The -NH-C=O group is a crucial linker and is likely involved in hydrogen bonding with the biological target.
An Electrophilic or Halogenated Acetyl Group: The chloroacetamide moiety, in particular, has been shown to be important for the antimicrobial activity of some analogues, suggesting it may act as a reactive group or engage in specific interactions with the target. mdpi.com
The spatial arrangement of these features is critical. The 2-hydroxyphenyl core has been noted as a valuable component in the design of antimicrobial agents. nih.gov The combination of the hydroxyl and chloro substituents on the phenyl ring, along with the chloroacetamide side chain, creates a unique combination of hydrogen bonding, and hydrophobic and electronic interactions that are essential for the observed biological activities.
Synthesis and in Vitro Biological Evaluation of N 4 Chloro 2 Hydroxyphenyl Acetamide Derivatives and Analogues
Rational Design Principles for Novel Derivatives
The rational design of novel derivatives based on the N-(4-Chloro-2-hydroxyphenyl)acetamide scaffold is guided by established structure-activity relationship (SAR) principles aimed at enhancing biological efficacy. Key strategies involve the targeted modification of the phenyl ring, the acetamide (B32628) linker, and the terminal groups to modulate properties such as potency, selectivity, and pharmacokinetic profiles.
One fundamental design principle involves the strategic placement of substituents on the phenyl ring. The nature and position of these substituents can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, studies on related phenylacetamide derivatives have shown that electron-withdrawing groups, such as nitro or additional chloro moieties, can enhance antibacterial or anticancer activities. nih.govijcce.ac.ir Conversely, electron-donating groups may be incorporated to explore different biological endpoints.
Another key aspect of rational design is the modification of the acetamide moiety. This can include the introduction of various heterocyclic rings, such as thiazole (B1198619) or benzimidazole, which are known to possess a wide range of pharmacological activities. nih.govrsc.org This approach, known as molecular hybridization, aims to combine the pharmacophoric features of different bioactive molecules into a single entity with potentially synergistic or novel activities. The length and flexibility of the linker between the phenyl ring and other functional groups are also critical parameters that are systematically varied to optimize binding to target proteins.
Computational tools, including molecular docking, play a crucial role in the rational design process. By simulating the binding of virtual libraries of derivatives to the active sites of known biological targets, such as bacterial enzymes or cancer-related proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. rsc.orgnih.govresearchgate.net This in silico screening helps to streamline the drug discovery process and focus resources on the most promising candidates.
Synthetic Strategies for Derivative Libraries
The generation of derivative libraries from the this compound core relies on versatile and efficient synthetic methodologies, often employing parallel synthesis techniques to rapidly create a diverse range of compounds for biological screening.
A common strategy begins with the synthesis of key intermediates, such as 2-chloro-N-(substituted-phenyl)acetamides. These are typically prepared by reacting various substituted anilines with chloroacetyl chloride in the presence of a mild base or in a solvent like glacial acetic acid. nih.gov This intermediate, possessing a reactive chloro group, serves as a versatile building block for further derivatization.
For the creation of amide-based libraries, a widely used method is the coupling of a carboxylic acid-bearing scaffold with a diverse set of primary or secondary amines. For a scaffold like 3-chloro-4-hydroxyphenylacetic acid, the carboxylic acid is often activated first, for example by converting it to a methyl ester, to facilitate the subsequent aminolysis reaction under mild conditions. griffith.edu.au This approach allows for the systematic introduction of a wide variety of substituents on the amide nitrogen, enabling a thorough exploration of the chemical space. Solution-phase parallel synthesis is well-suited for this purpose, allowing for the reaction of a common intermediate with a library of diverse reactants in separate reaction vessels. griffith.edu.au
Another powerful technique involves the reaction of the chloroacetamide intermediate with various nucleophiles. For example, reacting it with 2-mercaptobenzimidazole (B194830) can yield thioether-linked derivatives. nih.gov This strategy is effective for incorporating heterocyclic moieties into the final structure. The general synthetic routes often involve simple, high-yielding reactions that are amenable to the multigram scale and convenient work-up procedures, such as precipitation and filtration, which are ideal for library synthesis. researchgate.netacs.org
Comparative In Vitro Biological Activity Assessments of Derivatives
The in vitro biological evaluation of this compound derivatives has unveiled a broad spectrum of activities, including antimicrobial and anticancer effects. Comparative assessments are crucial for identifying lead compounds and understanding structure-activity relationships.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal potential of acetamide derivatives. The potency of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. For example, phenylacetamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov
The nature of the substituents on the phenyl ring plays a critical role in determining the antimicrobial spectrum and potency. The data below illustrates how different substitutions on a related N-phenylacetamide scaffold can influence antibacterial activity against Escherichia coli.
| Compound | Substitution on Phenyl Ring | MIC against E. coli (µg/mL) |
|---|---|---|
| Derivative 1 | 4-Fluoro | 0.72 |
| Derivative 2 | 4-Chloro | 0.78 |
| Derivative 3 | 4-Bromo | 0.67 |
| Derivative 4 | 2,4-Dichloro | 0.64 |
Data is representative and compiled from findings on similar phenylacetamide scaffolds. nih.gov
Anticancer Activity
Derivatives of N-phenylacetamide have also been extensively investigated for their cytotoxic effects against various cancer cell lines. The in vitro anticancer activity is typically assessed using assays like the MTT assay, which measures cell viability, and is reported as the IC50 value (the concentration required to inhibit the growth of 50% of cancer cells).
Studies have shown that incorporating specific heterocyclic moieties, such as thiazole, can lead to potent anticancer agents. ijcce.ac.irnih.gov The substitution pattern on the aromatic rings is again a key determinant of activity, with certain halogenated and methoxy-substituted derivatives showing high potency.
The following table provides a comparative look at the cytotoxic activity of representative acetamide derivatives against the human breast cancer cell line (MCF-7).
| Compound | Key Structural Feature | IC50 against MCF-7 (µM) |
|---|---|---|
| Derivative A | 4-Bromophenyl-thiazole | 5.21 |
| Derivative B | 4-Chlorophenyl-thiazole | 7.83 |
| Derivative C | 4-Methoxyphenyl-thiazole | 3.15 |
| Derivative D | Unsubstituted Phenyl-thiazole | 10.42 |
Data is representative and compiled from findings on similar acetamidothiazole scaffolds. nih.gov
Development of Coordination Complexes Utilizing this compound as a Ligand
The this compound molecule possesses multiple potential donor atoms—specifically the oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atom of the amide group—making it an excellent candidate for acting as a ligand in the formation of coordination complexes with various metal ions. Research on the closely related N-(4-hydroxyphenyl)acetamide (paracetamol) has demonstrated its ability to form stable complexes with transition metals. amazonaws.comopenaccessjournals.comamazonaws.comopenaccessjournals.comjournaljsrr.com
These studies have shown that N-(hydroxyphenyl)acetamide typically acts as a bidentate ligand, coordinating with the central metal ion through two donor sites. Spectroscopic analyses, including FTIR, UV-Vis, and mass spectrometry, have confirmed that coordination often occurs through the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.comopenaccessjournals.com This mode of binding creates a stable chelate ring structure.
The synthesis of these metal complexes is generally straightforward, involving the reaction of the ligand with a metal salt (e.g., MgCl₂, CuCl₂, FeCl₃) in a suitable solvent under reflux. amazonaws.comopenaccessjournals.com The resulting complexes often exhibit altered physicochemical properties and potentially enhanced biological activity compared to the free ligand. The formation of these complexes can improve the stability of the parent compound and modulate its therapeutic effects. openaccessjournals.com
The coordination chemistry of these ligands is an active area of research, with potential applications in medicinal chemistry, where metal complexes are explored for their therapeutic and diagnostic possibilities. amazonaws.comjournaljsrr.com The interaction with biometals like copper, magnesium, and iron is of particular interest due to their essential roles in biological systems. amazonaws.comopenaccessjournals.com
Metabolic Pathway Research and Biotransformation Studies in Vitro
Investigation of In Vitro Reductive Biotransformation Pathways
No research data is currently available.
Identification of In Vitro Metabolic Intermediates
No research data is currently available.
Mechanistic Elucidation of In Vitro Biotransformation Processes (e.g., Bamberger Rearrangement, Acetylation)
No research data is currently available.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
Research contributions concerning N-(4-Chloro-2-hydroxyphenyl)acetamide are currently centered on its fundamental synthesis and its availability as a reagent for further chemical exploration. The compound is accessible through the acetylation of its precursor, 2-amino-5-chlorophenol (B1209517). nih.govsigmaaldrich.com A documented synthetic route involves the use of 1-Acetylimidazole in a tetrahydrofuran (B95107) solvent at room temperature, which has been reported to produce the target compound in high yield. lookchem.com
The primary contribution of this compound to the scientific community, as evidenced by its inclusion in the catalogs of numerous chemical suppliers, is its function as a molecular building block. sigmaaldrich.comsynquestlabs.comsigmaaldrich.comazurewebsites.net Its structure, featuring a chlorinated phenol (B47542) ring and an acetamide (B32628) group, offers multiple reactive sites suitable for constructing more complex molecules. However, beyond these foundational aspects of synthesis and availability, the body of published research on its specific chemical, physical, and biological properties remains sparse.
Unaddressed Research Questions and Methodological Gaps
The limited focus on this compound has left a considerable number of questions unanswered and created significant gaps in the methodological approach to its study. A systematic investigation into this compound is necessary to build a comprehensive scientific profile.
Key Unaddressed Research Questions:
Physicochemical Characterization: What are the detailed physicochemical properties of the compound, including its solubility in various solvent systems, pKa values, and thermal stability?
Solid-State Structure: What is the precise three-dimensional arrangement and crystal packing of the molecule? X-ray crystallographic data, which is currently unavailable, is essential for understanding its solid-state behavior and for computational modeling.
Biological Activity Profile: Does the compound exhibit any significant biological activities? Its structure suggests potential for antimicrobial, analgesic, anti-inflammatory, or anticancer properties, yet comprehensive screening data is absent from the literature.
Structure-Activity Relationship (SAR): How do the positions of the chloro and hydroxyl groups on the phenyl ring influence its biological activity compared to other isomers like N-(2-chloro-4-hydroxyphenyl)acetamide or N-(3-chloro-4-hydroxyphenyl)acetamide?
Identified Methodological Gaps:
Advanced Synthetic Methodologies: While classical acylation methods are effective, there has been no reported exploration of greener or more advanced synthetic strategies, such as catalytic or flow chemistry processes, to produce the compound.
Computational Modeling: There is a complete absence of in silico studies. Computational tools, including Density Functional Theory (DFT) for structural analysis and molecular docking for predicting biological targets, have not been applied to this molecule.
Toxicological Evaluation: No toxicological or cytotoxicity data has been published, which is a critical gap for assessing its potential as a scaffold for therapeutic agents.
Emerging Research Avenues for this compound and its Derivatives
The existing gaps in knowledge directly inform a multitude of promising research avenues. This compound serves as an ideal starting point for new research campaigns in medicinal chemistry, materials science, and synthetic methodology.
Future Research Directions:
Development of Derivative Libraries: The parent compound is a versatile scaffold for creating extensive libraries of new chemical entities. The phenolic hydroxyl group, the amide nitrogen, and the aromatic ring are all amenable to chemical modification to explore the chemical space and establish robust Structure-Activity Relationships (SAR).
Broad-Spectrum Biological Screening: A crucial next step is to subject this compound and its future derivatives to a wide range of biological assays. This could uncover previously unknown activities and identify "hit" compounds for further optimization.
Computational and In Silico Studies: Employing molecular modeling techniques can accelerate the discovery process. Docking studies can predict interactions with various biological targets, helping to prioritize synthetic efforts and providing mechanistic insights into any observed biological activity.
Exploration in Materials Science: Phenolic compounds are known for their antioxidant properties and their use as monomers in polymer synthesis. The potential of this compound and its derivatives in the development of novel functional polymers, resins, or antioxidant additives remains an unexplored frontier.
The following table outlines the key research gaps and proposes corresponding future research avenues to address them.
| Unaddressed Question / Methodological Gap | Emerging Research Avenue |
| Lack of data on biological activity. | Broad-spectrum screening (antimicrobial, anticancer, etc.) of the parent compound and new derivatives. |
| No available crystal structure data. | Single-crystal X-ray diffraction to determine the solid-state structure for accurate computational modeling. |
| Absence of computational studies. | Utilization of molecular docking to predict biological targets and DFT to understand electronic properties. |
| Limited synthetic routes reported. | Development of novel, efficient, and green synthetic methodologies (e.g., catalytic, microwave-assisted). |
| Unknown Structure-Activity Relationships (SAR). | Synthesis of a focused library of derivatives with systematic structural modifications to establish clear SAR. |
| No toxicological profile. | In vitro cytotoxicity assays against various cell lines to assess the compound's safety profile. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-(4-Chloro-2-hydroxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves acetylation of substituted anilines. For example, N-(4-chloro-2-nitrophenyl)acetamide derivatives are synthesized by refluxing amine precursors with acetic anhydride, followed by controlled crystallization . Optimization includes adjusting reaction time (e.g., 30 minutes to 2 hours), solvent selection (ethanol or methanol for recrystallization), and monitoring pH (5.5–6.5) to minimize side products . Characterization via melting point analysis (e.g., 155–162°C ) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) is critical for purity assessment.
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound?
- Methodological Answer : SC-XRD analysis requires high-quality crystals grown via slow evaporation (e.g., ethanol/water mixtures ). Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 293 K. Software like SHELXL refines structures, resolving bond lengths (e.g., C–Cl = 1.74 Å) and angles. Intramolecular interactions (e.g., C–H···O hydrogen bonds forming six-membered rings ) are mapped using ORTEP-3 . Validate results with R-factor thresholds (e.g., <0.05 ).
Q. What spectroscopic techniques are essential for characterizing N-(4-Chloro-2-hydroxyphenyl)acetamide?
- Methodological Answer :
- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and acetamide NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl (δ 168–170 ppm) and chlorophenyl carbons .
- IR : Key peaks include N–H stretch (~3250 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 200.07 ).
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles vs. DFT calculations) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., thermal motion) in SC-XRD vs. static DFT models. Cross-validate using:
- Multi-temperature XRD (100–300 K) to assess thermal displacement parameters .
- DFT Optimization : Software like Gaussian with B3LYP/6-31G(d) basis set compares theoretical vs. experimental geometries .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) to explain packing anomalies .
Q. What strategies mitigate byproduct formation during the synthesis of halogenated acetamide derivatives?
- Methodological Answer : Common byproducts (e.g., diacetylated amines or dehalogenated species) arise from excess acetic anhydride or acidic conditions. Mitigation steps:
- Controlled Acetylation : Use stoichiometric acetic anhydride and buffer systems (e.g., NaOAc) to maintain pH ~6 .
- Chromatographic Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates target compounds .
- In Situ Monitoring : TLC or HPLC tracks reaction progress (e.g., C18 column, UV detection at 254 nm ).
Q. How do substituent effects (e.g., –Cl, –OH) influence hydrogen-bonding networks in crystalline phases?
- Methodological Answer : The –OH group at the 2-position directs intermolecular N–H···O and O–H···O bonds, forming sheets or chains . Chlorine’s electron-withdrawing effect reduces π-stacking but enhances C–H···Cl interactions. Graph-set analysis (e.g., R₂²(8) motifs ) classifies these networks. Compare with analogs (e.g., N-(4-fluorophenyl) derivatives ) to isolate substituent contributions.
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Fukui Functions : Identify electrophilic sites (e.g., carbonyl carbon) using Gaussian calculations .
- Molecular Electrostatic Potential (MEP) Maps : Highlight regions susceptible to nucleophilic attack (e.g., positive potential near Cl ).
- Kinetic Studies : Monitor SNAr reactions (e.g., with piperidine) via UV-Vis to derive rate constants .
Data Contradiction Analysis
Q. How to address discrepancies between SC-XRD and solution-state NMR data regarding molecular conformation?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
